

Application Notes for Allura Red AC as a Biological Stain

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Compound of Interest

Compound Name: E129
CAS No.: 1016649-41-4
Cat. No.: B15611244

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Introduction

Allura Red AC, also known as Food Red 17, FD&C Red 40, and C.I. 16035, is a synthetic monoazo dye belonging to the family of sulfonated azo dyes.[1][2] While extensively used as a colorant in the food, drug, and cosmetic industries, its application as a primary biological stain in histological or cytological preparations is not well-documented in scientific literature.[1] However, based on its chemical structure and properties as an anionic dye, Allura Red AC can be effectively utilized as an acid dye for staining cytoplasm, muscle, and connective tissue in a manner analogous to other red acid dyes used in histology, such as Eosin, Acid Fuchsin, and Ponceau 4R.[3]

The staining mechanism of Allura Red AC as an acid dye is based on electrostatic interactions.[4][5] At an acidic pH, the dye's negatively charged sulfonate groups bind to positively charged amino groups of proteins in the cytoplasm and extracellular matrix.[3][6] This results in a vibrant red to pink coloration of these structures, providing a clear contrast to basophilic components like cell nuclei, which are typically stained with a blue or purple basic dye like hematoxylin.[3]

Physicochemical Properties

The properties of Allura Red AC relevant to its use as a biological stain are summarized in the table below.

Property	Value	Reference(s)
Synonyms	Food Red 17, FD&C Red 40, C.I. 16035	[1][2]
Molecular Formula	$C_{18}H_{14}N_2Na_2O_8S_2$	[1]
Molecular Weight	496.42 g/mol	[1]
Appearance	Dark red powder	[7]
λ_{max} (in water)	~504 nm	[2][7]
Solubility	Soluble in water (22 g/100 mL at 25°C), glycerol, and propylene glycol; Insoluble in ethanol.	[7]
Stability	Good stability in acidic to neutral pH (pH 3-8) and to heat and light.	[7]

Applications

Based on the principles of acid dye staining, Allura Red AC is proposed for the following applications in histology:

- Counterstain to Hematoxylin: As a substitute for Eosin in the standard Hematoxylin and Eosin (H&E) staining protocol to provide red/pink staining of the cytoplasm and extracellular matrix.[3]
- Component of Trichrome Stains: Can potentially be used as the red cytoplasmic stain in trichrome staining methods, such as in Masson's Trichrome, to differentiate muscle fibers from collagen.[8]

- **General Cytoplasmic Stain:** For providing contrast to nuclear and other basophilic structures in various tissue preparations.

Experimental Protocols

Disclaimer: The following protocols are proposed based on the general principles of acid dye staining and protocols for structurally similar dyes. Optimization of staining times, concentrations, and differentiation steps may be required for specific tissues and applications.

Protocol 1: Allura Red AC as a Counterstain to Hematoxylin (H&E Analog)

This protocol outlines the use of Allura Red AC as a substitute for Eosin Y in a standard H&E staining workflow for paraffin-embedded tissue sections.

Reagents and Preparation

Reagent	Preparation
Allura Red AC Staining Solution (1% w/v)	Dissolve 1 g of Allura Red AC powder in 100 mL of distilled water. Add 0.5 mL of glacial acetic acid to acidify the solution (final pH ~2.5-3.0). Stir until fully dissolved and filter before use. Store at room temperature.
Harris' Hematoxylin Solution	Use a commercial, filtered Harris' Hematoxylin solution.
Differentiating Solution (1% Acid Alcohol)	Add 1 mL of concentrated Hydrochloric Acid (HCl) to 99 mL of 70% ethanol.
Bluing Reagent	Scott's Tap Water Substitute or a weak alkaline solution (e.g., 0.1% sodium bicarbonate).
Dehydrating and Clearing Reagents	Graded alcohols (70%, 95%, 100% ethanol) and Xylene (or a xylene substitute).
Mounting Medium	A permanent, resinous mounting medium.

Staining Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes, 5 minutes each.[9]
 - Transfer to 100% ethanol: 2 changes, 3 minutes each.[4]
 - Transfer to 95% ethanol: 2 changes, 3 minutes each.[4]
 - Transfer to 70% ethanol: 3 minutes.[4]
 - Rinse in running tap water.[4]
- Nuclear Staining:
 - Immerse in Harris' Hematoxylin for 5-10 minutes.[10]
 - Wash in running tap water for 1-5 minutes.[4][9]
 - Differentiate in 1% acid alcohol with a few quick dips (1-3 seconds).[9]
 - Wash immediately in running tap water.[9]
 - Immerse in a bluing reagent for 10-60 seconds until nuclei turn a crisp blue.[9]
 - Wash in running tap water for 1-5 minutes.[9]
- Cytoplasmic Staining with Allura Red AC:
 - Immerse slides in the 1% Allura Red AC staining solution for 30 seconds to 2 minutes.
 - Rinse briefly in distilled water.
- Dehydration and Clearing:
 - Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each), 100% ethanol (2 changes, 1 minute each).[9]
 - Clear in xylene: 2 changes, 3 minutes each.[9]

- Mounting:
 - Apply a drop of permanent mounting medium to the slide and coverslip.

Expected Results

- Nuclei: Blue/Purple
- Cytoplasm, muscle, collagen, keratin: Shades of Red/Pink
- Erythrocytes: Bright Red

Quantitative Data Summary for Red Acid Dyes

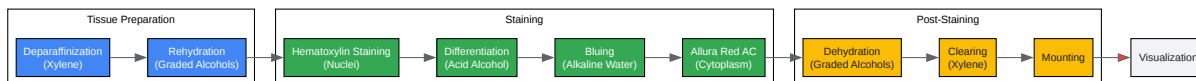
The following table provides a comparison of key quantitative parameters for Allura Red AC (proposed) and other commonly used red acid dyes in histology.

Parameter	Allura Red AC (Proposed)	Acid Fuchsin	Ponceau 4R (for Western Blot)
Stain Concentration	1% w/v in acidified water	0.47% w/v in acidified water	0.1% w/v in 5% acetic acid
Solvent	Distilled water with 0.5% acetic acid	Distilled water with ~33% acetic acid	Distilled water with 5% acetic acid
Staining Time	30 seconds - 2 minutes	1-5 minutes	5-15 minutes
Reference(s)	Inferred	[11] [12]	[13]

Visualizations

General Histological Staining Workflow

The following diagram illustrates the general workflow for staining paraffin-embedded tissue sections with Allura Red AC as a counterstain to hematoxylin.

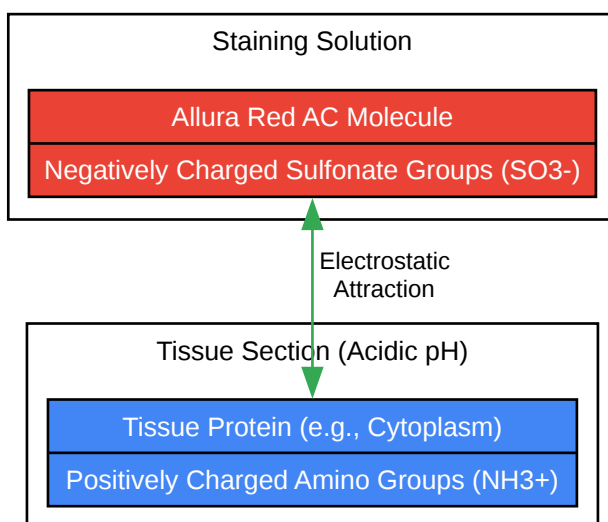


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General workflow for H&E-type staining using Allura Red AC.

Staining Mechanism of Allura Red AC

This diagram illustrates the electrostatic interaction between the anionic Allura Red AC dye and cationic tissue proteins.



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Electrostatic binding of Allura Red AC to tissue proteins.

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